molecular formula C21H24N4O5S B6176140 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide CAS No. 1181530-79-9

4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide

Cat. No. B6176140
CAS RN: 1181530-79-9
M. Wt: 444.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C21H24N4O5S . It’s a complex organic compound that falls under the category of amides .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even studies into its biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole ring, the benzamide group, and the pyrrole ring. These intermediates are then coupled to form the final product.", "Starting Materials": [ "Ethyl bromoacetate", "Thiourea", "3,4,5-triethoxybenzoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Aniline", "Acetic anhydride", "Acetic acid", "Sodium acetate", "2,5-dimethoxytetrahydrofuran", "Sodium borohydride", "2-bromo-1H-pyrrole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminothiazol-4-yl)acetate by reacting ethyl bromoacetate with thiourea in the presence of sodium hydroxide.", "Step 2: Synthesis of 3,4,5-triethoxybenzamide by reacting 3,4,5-triethoxybenzoyl chloride with ethyl 2-(2-aminothiazol-4-yl)acetate in the presence of hydrochloric acid.", "Step 3: Synthesis of 2-(2-nitrophenyl)thiazole by reacting 3,4,5-triethoxybenzamide with sodium nitrite and aniline in acetic acid.", "Step 4: Reduction of 2-(2-nitrophenyl)thiazole to 2-(2-aminophenyl)thiazole using sodium borohydride in methanol.", "Step 5: Synthesis of 2-(2-aminophenyl)-4-(3,4,5-triethoxybenzamido)thiazole by reacting 2-(2-aminophenyl)thiazole with 3,4,5-triethoxybenzoyl chloride in the presence of sodium acetate and 2,5-dimethoxytetrahydrofuran.", "Step 6: Synthesis of 4-(2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid by reacting 2-bromo-1H-pyrrole-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide and 2-(2-aminophenyl)-4-(3,4,5-triethoxybenzamido)thiazole in dimethylformamide.", "Step 7: Synthesis of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide by reacting 4-(2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid with acetic anhydride in chloroform and then with sodium acetate in methanol.", "Final step: Purification of the product by recrystallization from diethyl ether." ] }

CAS RN

1181530-79-9

Product Name

4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.